1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one
Overview
Description
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by amination and cyclization reactions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized isoindoline derivatives .
Scientific Research Applications
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s amino group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, its isoindoline core can interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one can be compared with other isoindoline derivatives, such as:
1-(4-methyl-1-phenylsulfonyl-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits significant biological activity.
The uniqueness of this compound lies in its specific structural features, such as the presence of an amino group and an octahydro-isoindoline core, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQCXDBQCJUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCC(C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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